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Compound of Interest

2-Allyl-6-methylpyridazin-3(2H)-
Compound Name:
one

Cat. No.: B3407451

For Immediate Release

This technical whitepaper provides a detailed spectroscopic analysis of 2-Allyl-6-
methylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and
drug development. This guide is intended for researchers, scientists, and professionals in the
field, offering a comprehensive overview of its structural characterization through Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

2-Allyl-6-methylpyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic
compounds, which are known for a wide range of biological activities. The introduction of an
allyl group at the N-2 position and a methyl group at the C-6 position can significantly influence
its physicochemical properties and biological interactions. Accurate spectroscopic
characterization is paramount for confirming the molecular structure, assessing purity, and
understanding its chemical behavior. This document summarizes the expected spectroscopic
data based on the analysis of structurally related compounds and established principles of
spectroscopic interpretation.

Predicted Spectroscopic Data

Due to the limited availability of a complete, published experimental dataset for 2-Allyl-6-
methylpyridazin-3(2H)-one, the following data tables represent a predicted spectroscopic
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profile. These predictions are derived from published data for closely related pyridazinone
derivatives and N-allylated heterocyclic systems.[1][2][3][4][5][6][7]

'H NMR (Proton NMR) Data

Solvent: CDCIs Frequency: 400 MHz

Predicted
Chemical Shift o Number of ] Coupling
Multiplicity Assignment
(d) ppm Protons Constants (J)
Hz
H-4
~7.00 d 1H (pyridazinone J=9.5-10.0Hz
ring)
H-5
~6.85 d 1H (pyridazinone J=95-10.0Hz
ring)
J=17.0, 10.5,
~5.90 - 6.05 m 1H H-2' (allyl)
55Hz
H-3'a (allyl,
~5.25 dd 1H J=17.0,15Hz
trans)
~5.15 dd 1H H-3'b (allyl, cis) J=10.5,15Hz
~4.50 d 2H H-1' (allyl) J=55Hz
~2.30 s 3H -CHs (at C-6) -

Predicted data is based on spectral information for similar pyridazinone and N-allyl compounds.

[1](718]

3C NMR (Carbon NMR) Data

Solvent: CDCIs Frequency: 100 MHz
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Chemical Shift (8) ppm Carbon Assignment
~160.0 C-3 (C=0)

~145.0 C-6

~135.0 C-4

~132.0 C-2' (allyl)

~128.0 C-5

~118.0 C-3' (allyl)

~52.0 C-1' (allyl)

~21.0 -CHs (at C-6)

Predicted data is based on spectral information for similar pyridazinone and N-allyl compounds.

[1]141(]

IR (Infrared) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

~3080 Medium =C-H stretch (allyl)
~2950-2850 Medium C-H stretch (methyl)
~1660-1680 Strong C=0 stretch (lactam)

~1640 Medium C=C stretch (allyl)

~1590 Medium C=N stretch (ring)

~990 and ~920 Strong =C-H bend (out-of-plane, allyl)

Predicted data is based on spectral information for similar pyridazinone and other heterocyclic

compounds.[2][5][6]

Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (EI)
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Predicted Relative

m/z . Assignment
Intensity
150 High [M]* (Molecular lon)
149 Moderate [M-H]*
122 Moderate [M-COJ*
109 High [M-CsHs]* (loss of allyl group)
81 Moderate [M-CO-CsHs]+
41 High [CsHs]* (allyl cation)

Predicted fragmentation pattern is based on typical fragmentation of N-allyl heterocycles and
pyridazinone cores.[2][5][10]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Allyl-6-methylpyridazin-3(2H)-
one in 0.6-0.7 mL of deuterated chloroform (CDCIsz) containing tetramethylsilane (TMS) as
an internal standard.

o Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz spectrometer. For *H NMR,
typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans. For
13C NMR, a 45° pulse angle, a 2-second relaxation delay, and 1024 scans are typically used.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
TMS signal (0.00 ppm for *H and 77.16 ppm for 13C in CDCIs).

IR Spectroscopy

o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.
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o Data Acquisition: Record the IR spectrum from 4000 to 400 cm~* with a resolution of 4 cm~1.
Co-add 16 scans to improve the signal-to-noise ratio.

o Data Processing: Perform a background subtraction using a spectrum of the clean ATR
crystal.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a gas
chromatograph (GC-MS) or by direct infusion. For GC-MS, dissolve the sample in a volatile
organic solvent like dichloromethane or ethyl acetate.

« lonization: Utilize electron ionization (El) at 70 eV.
e Mass Analysis: Scan a mass range of m/z 40-400.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic
analysis of a synthesized compound like 2-Allyl-6-methylpyridazin-3(2H)-one.
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Compound Synthesis & Purification

Synthesis of
2-Allyl-6-methylpyridazin-3(2H)-one
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Caption: Workflow of Spectroscopic Analysis.
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Conclusion

This technical guide provides a foundational spectroscopic profile of 2-Allyl-6-
methylpyridazin-3(2H)-one based on predictive analysis of related chemical structures. The
presented NMR, IR, and Mass Spectrometry data, along with standardized experimental
protocols, serve as a valuable resource for the identification and characterization of this
compound and its analogues in a research and development setting. The provided workflow
diagram further clarifies the logical progression from synthesis to structural confirmation. It is
recommended that this predicted data be confirmed with experimental results for the pure
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Allyl-6-methylpyridazin-
3(2H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3407451#2-allyl-6-methylpyridazin-3-2h-one-
spectroscopic-analysis-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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